Salviaflaside

説明

- プルネラ・ブルガリスは、肝臓の解毒作用、抗炎症作用、創傷治癒作用など、さまざまな健康上の利点のために、伝統的にハーブ療法で使用されてきました .

- サルビアフラシドは、抗菌、抗ウイルス、抗酸化、抗炎症、免疫抑制、抗血栓などのさまざまな生物活性を示します。

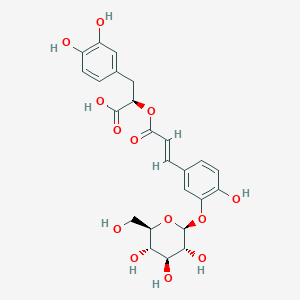

サルビアフラシド: (化学式: C24H26O13) は、シソ科に属する植物から単離された生物活性化合物です。

準備方法

- サルビアフラシドの合成経路は広く文書化されていません。 プルネラ・ブルガリスから溶媒抽出および精製技術を用いて抽出することができます。

- 工業的生産方法には、プルネラ・ブルガリスの大量栽培、それに続くサルビアフラシドの抽出と単離が含まれる場合があります。

化学反応の分析

- サルビアフラシドは、さまざまな化学反応を受けます:

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応により構造が変化する可能性があります。

置換: 置換基を付加または置換することができます。

- 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、酸/塩基触媒が含まれます。

- これらの反応中に生成される主要な生成物は、特定の反応条件によって異なります。

科学研究アプリケーション

化学: サルビアフラシドの抗酸化特性は、フリーラジカルスカベンジングと酸化ストレスに関する研究に関連しています。

生物学: 研究者は、細胞シグナル伝達経路、遺伝子発現、細胞応答に対する潜在的な影響を調査しています。

医学: サルビアフラシドの免疫抑制活性は、自己免疫疾患に影響を与える可能性があります。

産業: 天然物ベースの薬物開発に探求することができます。

科学的研究の応用

Chemical Properties and Composition

Salviaflaside is primarily found in species such as Salvia miltiorrhiza and Salvia fruticosa. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The compound's structure allows it to interact with various biological pathways, making it a candidate for multiple therapeutic uses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant capabilities. A study analyzing the phytochemical profile of various Salvia species highlighted the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of chronic diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity suggests a role in enhancing cognitive function .

Case Study: Salvia Intoxication

A notable clinical case involved a patient who experienced severe liver and kidney damage due to excessive consumption of Salvia plebeia. This case underscores the importance of dosage and monitoring when using herbal compounds like this compound, emphasizing both its therapeutic potential and risks associated with misuse .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption and bioavailability of this compound in humans. These studies are crucial for determining optimal dosing regimens for therapeutic applications .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across various studies:

作用機序

- サルビアフラシドの作用機序は、分子標的とシグナル伝達経路との相互作用を伴います。

- 炎症、免疫、酸化ストレスに関連する酵素、受容体、または転写因子を調節する可能性があります。

類似の化合物との比較

- サルビアフラシドの独自性は、その特定の化学構造と生物活性にあります。

- 類似の化合物には、薬用植物に見られる他のフェノール性配糖体があります。

類似化合物との比較

- Salviaflaside’s uniqueness lies in its specific chemical structure and bioactivity.

- Similar compounds include other phenolic glycosides found in medicinal plants.

生物活性

Salviaflaside is a bioactive compound primarily found in various species of the Salvia genus, particularly in Salvia hispanica (chia) and Salvia plebeia. This article explores the biological activities associated with this compound, including its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

This compound is a glucoside of rosmarinic acid, characterized by the molecular formula with a molecular weight of approximately 521.1298 g/mol. Its structure includes a caffeic acid moiety, which contributes to its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage. A study highlighted that this compound contributes to the overall antioxidant profile of chia flour extracts, showing a protective effect against oxidative damage in cellular models .

Table 1: Antioxidant Activity of this compound

| Source | Method Used | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Chia Flour Extract | DPPH Scavenging Assay | 30 | |

| Salvia hispanica | ABTS Assay | 25 | |

| Salvia plebeia | FRAP Assay | 20 |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. This suggests potential therapeutic applications in managing inflammatory diseases.

Case Study: Inhibition of Inflammation

In a recent study, this compound was administered to a model of induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against various pathogens. It demonstrates effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Method Used | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Disc Diffusion Method | 1.5 | |

| Candida albicans | Broth Microdilution | 0.5 |

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression.

Research Findings:

A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and promoted apoptotic pathways . Further investigation is required to elucidate the underlying mechanisms and potential clinical applications.

特性

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-8-11(1-5-14(16)27)3-6-19(29)35-17(23(33)34)9-12-2-4-13(26)15(28)7-12/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMWJDJWYGMEBO-PRFRQLEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317706 | |

| Record name | Salviaflaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178895-25-5 | |

| Record name | Salviaflaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178895-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salviaflaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178895255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salviaflaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。